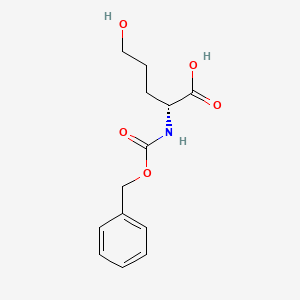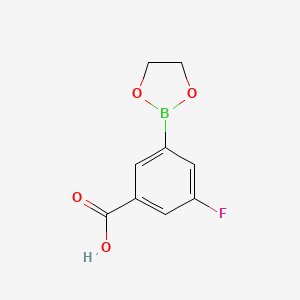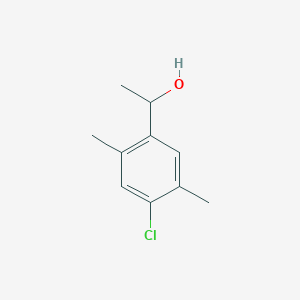
1-(4-Chloro-2,5-dimethylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with an ethanol moiety
Méthodes De Préparation
The synthesis of 1-(4-Chloro-2,5-dimethylphenyl)ethanol can be achieved through several routes. One common method involves the reduction of 1-(4-Chloro-2,5-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an ethanol solvent . The reaction is typically carried out under mild conditions, and the product is purified through recrystallization.
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the ketone precursor is hydrogenated in the presence of a suitable catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions .
Analyse Des Réactions Chimiques
1-(4-Chloro-2,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chloro-2,5-dimethylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, the reduction of the ketone precursor yields the alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum .
Applications De Recherche Scientifique
1-(4-Chloro-2,5-dimethylphenyl)ethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2,5-dimethylphenyl)ethanol largely depends on its derivatives and the specific applications. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial properties could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2,5-dimethylphenyl)ethanol can be compared with similar compounds such as:
1-(4-Chloro-2,3-dimethylphenyl)ethanol: This compound has a similar structure but differs in the position of the methyl groups on the phenyl ring.
1-(2,4-Dimethylphenyl)ethanol: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
1-(4-Chloro-3,5-dimethylphenyl)ethanol: Another positional isomer with potential differences in physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C10H13ClO |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5,8,12H,1-3H3 |
Clé InChI |
KBQXGCQUKCECMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


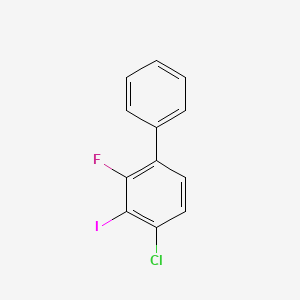
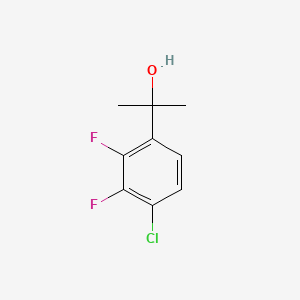

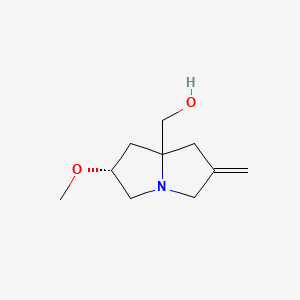
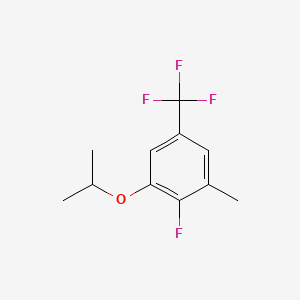

![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14020097.png)

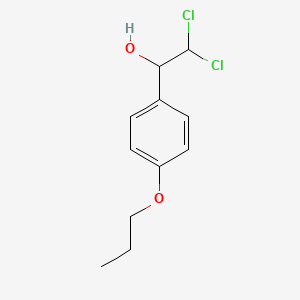
![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)
